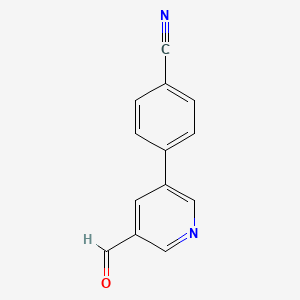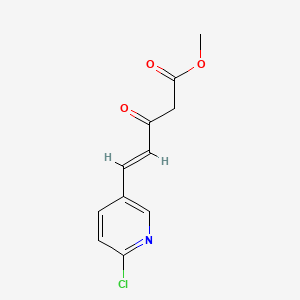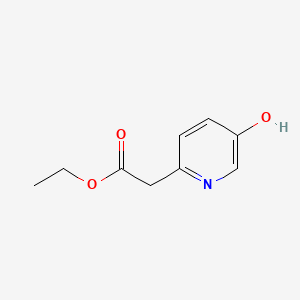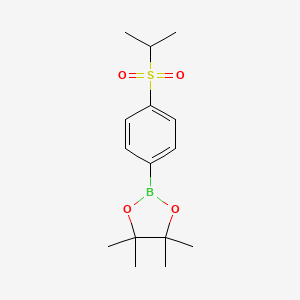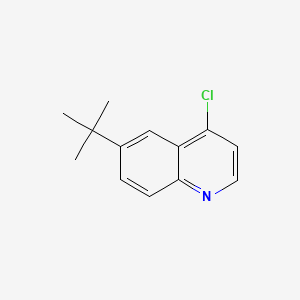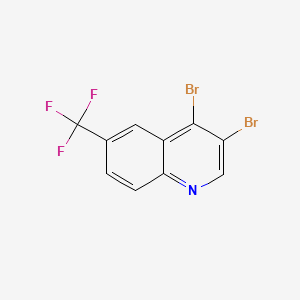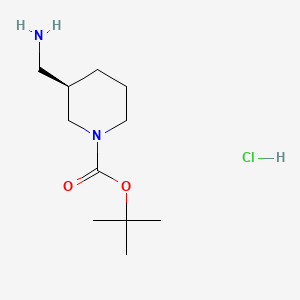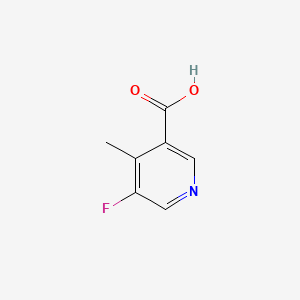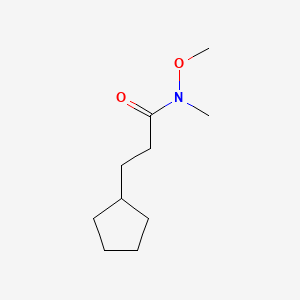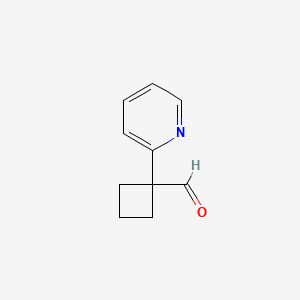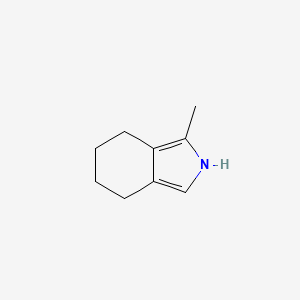
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole is a heterocyclic organic compound with the molecular formula C9H13N. This compound is part of the isoindole family, which is known for its significant role in various chemical and biological processes. Isoindoles are characterized by a fused ring system that includes a benzene ring and a pyrrole ring, making them an important class of compounds in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole can be achieved through several synthetic routes. One common method involves the reduction of 1-Methyl-2H-isoindole using hydrogenation techniques. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions. Another approach involves the cyclization of appropriate precursors, such as N-methyl-2-aminobenzyl alcohol, under acidic conditions to form the desired isoindole structure .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methylphthalimide using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-methylphthalimide, while substitution reactions can produce a variety of halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Isoindole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into isoindole compounds has shown promise in developing new therapeutic agents for various diseases.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific isoindole derivative and its application .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydro-2H-isoindole: Lacks the methyl group at the nitrogen atom, which can influence its reactivity and biological activity.
N-Methylphthalimide: An oxidized derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
1-methyl-4,5,6,7-tetrahydro-2H-isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-9-5-3-2-4-8(9)6-10-7/h6,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDWDEYDWIGIAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743553 |
Source


|
| Record name | 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132059-24-6 |
Source


|
| Record name | 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
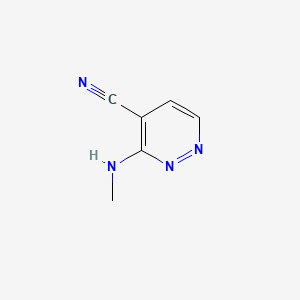
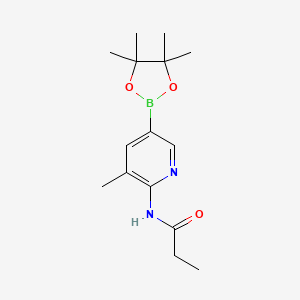
![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
